3-(4-fluorophenyl)-N-hexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-fluorophenyl)-N-hexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group, a hexyl chain, and a methyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-hexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.
Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-hexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
3-(4-fluorophenyl)-N-hexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-hexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
3-(4-fluorophenyl)-N-hexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H23FN4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-hexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H23FN4/c1-3-4-5-6-11-21-18-12-14(2)23-19-17(13-22-24(18)19)15-7-9-16(20)10-8-15/h7-10,12-13,21H,3-6,11H2,1-2H3 |
InChI Key |
PDUYBHKBQPSDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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